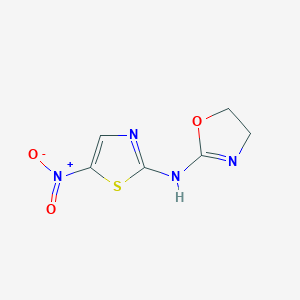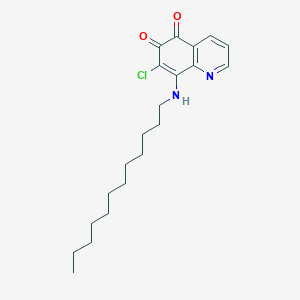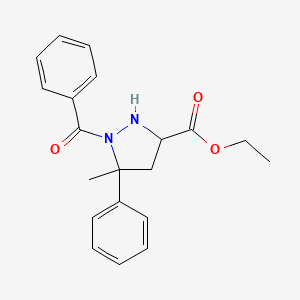
3-Pyrazolidinecarboxylic acid, 1-benzoyl-5-methyl-5-phenyl-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE is a synthetic organic compound belonging to the pyrazolidine family This compound is characterized by its unique structure, which includes a benzoyl group, a methyl group, and a phenyl group attached to a pyrazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE typically involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazolidine ring. The benzoyl group is introduced through a subsequent acylation reaction using benzoyl chloride.
Industrial Production Methods
In an industrial setting, the production of ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors may be employed to enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzoyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
科学研究应用
ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzoyl and phenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in inflammation and microbial growth.
相似化合物的比较
Similar Compounds
ETHYL 1-PHENYL-3-METHYL-5-PYRAZOLIDINECARBOXYLATE: Similar structure but lacks the benzoyl group.
ETHYL 1-BENZOYL-3-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE: Similar but with different substitution patterns on the pyrazolidine ring.
Uniqueness
ETHYL 1-BENZOYL-5-METHYL-5-PHENYLPYRAZOLIDINE-3-CARBOXYLATE is unique due to the presence of both benzoyl and phenyl groups, which may enhance its chemical reactivity and potential biological activities compared to similar compounds.
属性
CAS 编号 |
582322-45-0 |
|---|---|
分子式 |
C20H22N2O3 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
ethyl 1-benzoyl-5-methyl-5-phenylpyrazolidine-3-carboxylate |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-19(24)17-14-20(2,16-12-8-5-9-13-16)22(21-17)18(23)15-10-6-4-7-11-15/h4-13,17,21H,3,14H2,1-2H3 |
InChI 键 |
YENAJXLGIHXBPY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CC(N(N1)C(=O)C2=CC=CC=C2)(C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



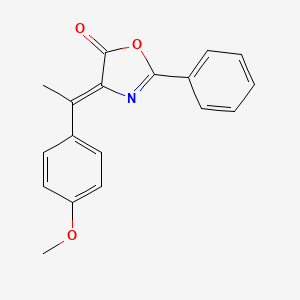
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)-](/img/structure/B12896278.png)
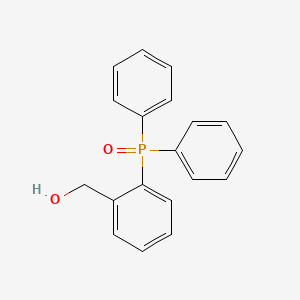
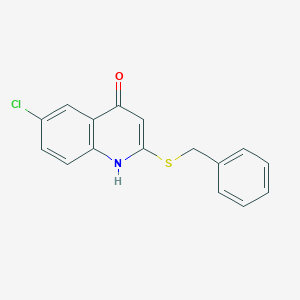
![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)

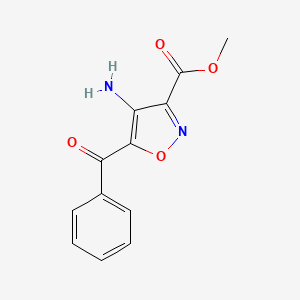

![N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine](/img/structure/B12896334.png)
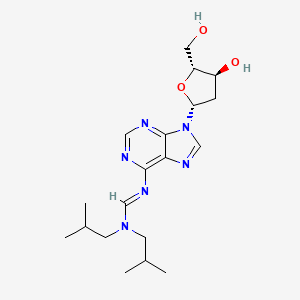
![6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12896343.png)
